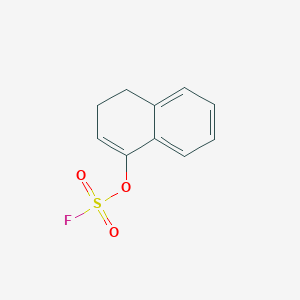
3,4-Dihydronaphthalen-1-yl sulfurofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydronaphthalen-1-yl sulfurofluoridate, also known as fluorosulfuric acid, 3,4-dihydro-1-naphthalenyl ester, is a chemical compound with the molecular formula C10H9FO3S and a molecular weight of 228.24 g/mol . This compound is characterized by the presence of a dihydronaphthalene ring system and a sulfurofluoridate group, making it a unique and interesting subject for chemical research.
Métodos De Preparación
The synthesis of 3,4-Dihydronaphthalen-1-yl sulfurofluoridate involves several steps. One common method is the reaction of 3,4-dihydronaphthalen-1-ol with fluorosulfuric acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
3,4-Dihydronaphthalen-1-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The sulfurofluoridate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Dihydronaphthalen-1-yl sulfurofluoridate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydronaphthalen-1-yl sulfurofluoridate involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The specific pathways involved depend on the particular application and the structure of the derivatives used .
Comparación Con Compuestos Similares
3,4-Dihydronaphthalen-1-yl sulfurofluoridate can be compared with other similar compounds such as:
- 3,4-Dihydronaphthalen-1-yl acetate
- 3,4-Dihydronaphthalen-1-yl chloride
- 3,4-Dihydronaphthalen-1-yl bromide
These compounds share the dihydronaphthalene ring system but differ in their functional groups, leading to variations in their chemical reactivity and applications . The presence of the sulfurofluoridate group in this compound makes it unique, particularly in its ability to undergo specific substitution reactions.
Propiedades
Fórmula molecular |
C10H9FO3S |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
4-fluorosulfonyloxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9FO3S/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
Clave InChI |
FAPMCGXLLHPIEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=C1)OS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)
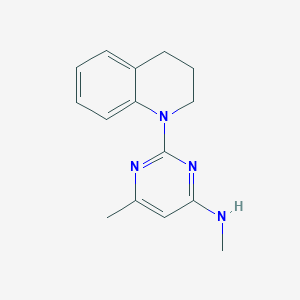

![methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14803746.png)
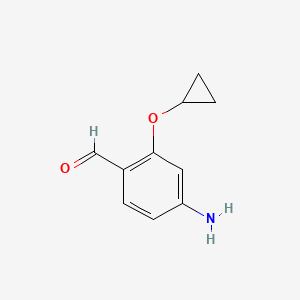
![N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B14803750.png)
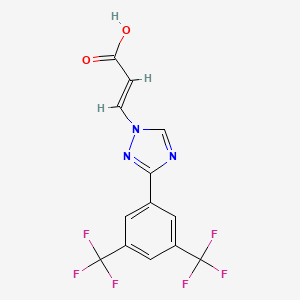

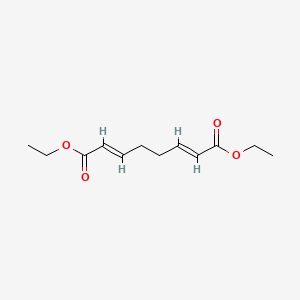

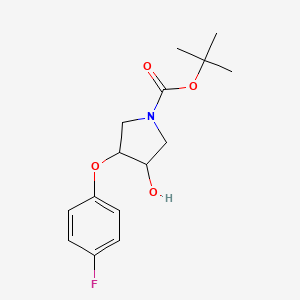
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
